molecular formula C11H21NO4 B610239 Propargyl-PEG4-amine CAS No. 1013921-36-2

Propargyl-PEG4-amine

Cat. No. B610239
CAS RN: 1013921-36-2
M. Wt: 231.29
InChI Key: QDLPAHLHHBCWOW-UHFFFAOYSA-N
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Description

Propargyl-PEG4-amine is a PEG derivative containing a propargyl group and an amine group . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Its molecular weight is 231.29 and its molecular formula is C11H21NO4 .


Chemical Reactions Analysis

The amine functional group of this compound is known for its ability to react with various reactive groups, such as carboxylic acids, isocyanates, and aldehydes . This allows for the development of a wide range of functionalized PEG derivatives.


Physical And Chemical Properties Analysis

This compound appears as a liquid that is colorless to light yellow . It has a molecular weight of 231.29 and a molecular formula of C11H21NO4 . It is soluble in DMSO .

Scientific Research Applications

  • pH Responsive Synthetic Polypeptides : Propargyl-PEG4-amine derivatives like poly(ethylene glycol-b-γ-propargyl L-glutamate) have been used to develop pH-responsive synthetic polypeptides. These amine-functionalized polypeptides can change solubility and self-assemble into micelles in response to pH changes. This characteristic makes them potential materials for drug and gene delivery systems (Engler et al., 2011).

  • Preparation of Propargylic Amines : this compound plays a role in the synthesis of propargylic amines, which are key building blocks in organic synthesis and found in natural products and pharmaceutical compounds (Zani & Bolm, 2006).

  • Targeted Gene Delivery : this compound has been used to create functionalized poly(amido amine) (PAMAM) dendrons for targeted gene delivery. These dendrons, when modified with epidermal growth factor-PEG chains, showed enhanced gene transfer efficiency, indicating their potential in targeted therapeutic applications (Yu et al., 2011).

  • Poly(2-oxazoline)s Modification : this compound has been utilized in the postpolymerization modification of poly(2-alkyl/aryl-2-oxazoline)s (PAOx) to introduce a range of functionalities, including propargyl groups. This enhances the chemical versatility of PAOx, which is already known for its biocompatibility and stealth behavior, making it useful for biomedical applications (Mees & Hoogenboom, 2015).

  • PEG Derivatives Synthesis : Propargyl-ended heterobifunctional poly(ethylene glycol) derivatives have been synthesized using this compound. These derivatives, with various end groups like hydroxyl, carboxyl, mercapto, or hydrazide, are instrumental in developing PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).

  • Anticancer Research : Propargylamines, synthesized using this compound, have been explored for their potential as anticancer agents. Certain propargylamines showed high cytotoxic selectivity, indicating their potential in chemotherapy for aggressive cancer types (Martinez-Amezaga et al., 2020).

  • Intraocular Applications : PEG-based hydrogels, incorporating this compound, have been developed for intraocular applications. These hydrogels, with their excellent biocompatibility and adjustable properties, could be used as vitreous substitutes or intraocular drug release systems (Brandl et al., 2007).

Mechanism of Action

Target of Action

Propargyl-PEG4-amine is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of this compound are proteins that are marked for degradation by the PROTACs it helps form .

Mode of Action

This compound contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is a key step in the formation of PROTACs . The resulting PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation . By facilitating the formation of PROTACs, this compound indirectly influences the ubiquitin-proteasome system, a major pathway for protein degradation in cells . The downstream effects include the degradation of specific target proteins, which can have various effects depending on the functions of these proteins .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which can enhance its bioavailability .

Result of Action

The primary result of the action of this compound is the formation of PROTACs that can selectively degrade specific proteins within cells . The degradation of these proteins can influence various cellular processes, depending on the roles of the target proteins .

Action Environment

The action of this compound, like many other chemical reactions, can be influenced by various environmental factors. As a PEG-based compound, it is expected to have good stability .

Safety and Hazards

Propargyl-PEG4-amine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a pharmacophore used in medicinal chemistry . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargylamines, including Propargyl-PEG4-amine, will continue to be an area of active research in the future.

Biochemical Analysis

Biochemical Properties

Propargyl-PEG4-amine plays a significant role in biochemical reactions, primarily through its involvement in click chemistry. The amine group of this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes). The propargyl group can react with azide-bearing compounds or biomolecules via CuAAC to yield a stable triazole linkage . This reaction is highly specific and efficient, allowing for the precise modification of proteins, enzymes, and other biomolecules. This compound is often used to label proteins and peptides, facilitating their detection and analysis in various biochemical assays.

Cellular Effects

This compound influences various cellular processes by modifying biomolecules within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by covalently attaching to target proteins and altering their function. For example, this compound can be used to label and track specific proteins within cells, providing insights into their localization and interactions. Additionally, the modification of enzymes with this compound can impact their catalytic activity, leading to changes in metabolic pathways and cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules through click chemistry. The propargyl group of this compound reacts with azide groups on biomolecules in the presence of a copper catalyst, forming a stable triazole linkage. This covalent modification can alter the structure and function of the target biomolecule, leading to changes in its activity and interactions. For example, the modification of enzymes with this compound can result in enzyme inhibition or activation, depending on the site of modification and the nature of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly when used to modify key regulatory proteins and enzymes. These modifications can lead to sustained changes in cell signaling pathways and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively label and modify target biomolecules without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular stress and apoptosis. Studies have shown that there is a threshold dose above which the adverse effects of this compound become more pronounced, highlighting the importance of optimizing dosage for specific applications .

Metabolic Pathways

This compound is involved in various metabolic pathways through its interactions with enzymes and other biomolecules. The modification of enzymes with this compound can alter their catalytic activity, leading to changes in metabolic flux and metabolite levels. For example, the inhibition of key metabolic enzymes by this compound can result in the accumulation or depletion of specific metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its activity and function. For example, this compound may be transported into specific cellular compartments or organelles, where it can modify target biomolecules and exert its effects .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can modify target proteins and enzymes. This localization is crucial for its activity, as it allows this compound to exert its effects in specific cellular contexts. For example, the modification of mitochondrial proteins by this compound can impact mitochondrial function and energy metabolism .

properties

IUPAC Name

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLPAHLHHBCWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1013921-36-2
Record name 3,6,9,12-tetraoxapentadec-14-yn-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-azido-3,6,9,12-tetraoxapentadec-14-yne 6 (2.45 g, 9.53 mmol, 1 equiv.), triphenylphosphine (3.00 g, 11.4 mmol, 1.2 equiv.), and water (172 mL, 9.53 mmol, 1.0 equiv.) were dissolved in THF (30 mL) and stirred for 12 h when TLC (95:5 CH2Cl2/CH3OH) indicated completion. Reaction was concentrated and chromatographed (100% CH2Cl2 to 80:20:1 CH2Cl2/MeOH/Et3N) to yield 7 as a clear oil (1.88 g, 85% yield). IR (thin film, NaCl) 3372 (br), 3251 (s), 2868 (s), 2112 (w), 1652 (m), 1596 (m), 1459 (m), 1350 (m), 1301 (m), 1249 (m), 1100 (s), 946 (m), 681 (m) cm−1. 1H-NMR (500 MHz, CDCl3) δ 4.16 (m, 2H), 3.66-3.57 (m, 12H), 3.49 (t, 2H, J=5.3 Hz), 2.85 (t, 2H, J=5.0 Hz), 2.56 (bs, 2H), 2.41 (m, 1H). 13C NMR (125 MHz, CDCl3) δ 79.52, 74.63, 73.06, 70.45, 70.41, 70.24, 70.11, 68.96, 58.26, 41.50. HRMS (ES+) calc'd for C11H21NO4 (M+H) m/z 232.154335. Found 232.15402.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
172 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
CH2Cl2 CH3OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
85%

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